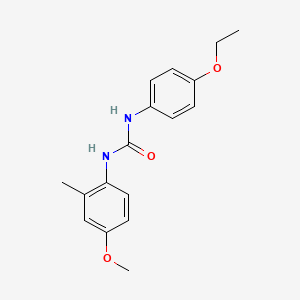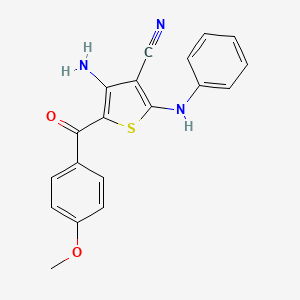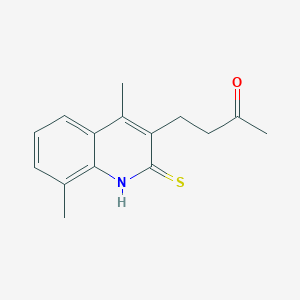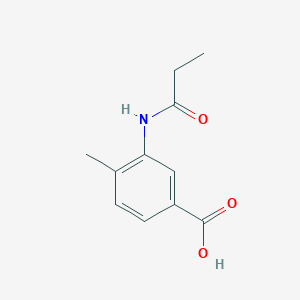
N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a range of beneficial effects, including improved glucose uptake and lipid metabolism, and reduced inflammation and oxidative stress. BML-275 has been widely used as a research tool to investigate the role of AMPK in various cellular and physiological processes.
作用机制
BML-275 acts as a competitive inhibitor of the catalytic subunit of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, preventing its phosphorylation and activation. This leads to downstream effects on a variety of cellular processes that are regulated by N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, including glucose uptake, lipid metabolism, and inflammation.
Biochemical and physiological effects:
BML-275 has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, inhibition of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide by BML-275 leads to reduced glucose uptake and glycogen synthesis, increased fatty acid synthesis and storage, and increased inflammatory signaling. However, the specific effects of BML-275 can vary depending on the experimental system and the duration and degree of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide inhibition.
实验室实验的优点和局限性
BML-275 has several advantages as a research tool. It is a potent and specific inhibitor of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, and has been extensively validated in multiple cell types and experimental systems. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, there are also some limitations to its use. BML-275 can have off-target effects on other kinases, particularly at higher concentrations. It can also be toxic to some cell types, particularly at prolonged exposure times or high concentrations.
未来方向
There are several potential future directions for research on BML-275 and its effects on N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide signaling. One area of interest is the role of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in cancer metabolism and the potential therapeutic benefits of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide activation in cancer treatment. Another area of interest is the effects of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide inhibition on aging and age-related diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the effects of BML-275 on other cellular signaling pathways and to develop more potent and specific inhibitors of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
合成方法
BML-275 can be synthesized using a two-step process starting from 2-bromo-4-methylbenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride and pyridine. The acid chloride is then reacted with ethyl hydrazinecarboxylate in the presence of triethylamine to yield the pyrazole carboxamide product.
科学研究应用
BML-275 has been used extensively as a research tool to investigate the role of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in a variety of cellular and physiological processes. It has been shown to inhibit N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide activity in multiple cell types, including hepatocytes, adipocytes, and skeletal muscle cells. BML-275 has been used to study the effects of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide inhibition on glucose uptake, lipid metabolism, and inflammation, among other processes. It has also been used to investigate the potential therapeutic benefits of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide activation in various disease models, including diabetes, cancer, and cardiovascular disease.
属性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-7-6-12(16-17)13(18)15-11-5-4-9(2)8-10(11)14/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLSKNLZMBFIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)

![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)
![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)
![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)
![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)


![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)


![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)